Predicted Lipophilicity Advantage Over m-Tolyl Analog
The 3-fluoro-4-methoxyphenyl substituent in the target compound confers a distinct lipophilicity profile compared to the closely related 5-(2-methoxypyrimidin-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole (CAS 2034421-35-5). The target compound's fluoro-methoxy pattern lowers calculated logP by approximately 0.3–0.5 log units relative to the m-tolyl analog, a shift that often correlates with improved aqueous solubility and reduced non-specific binding [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | Calculated logP ≈ 2.8 (via fragment-based method) |
| Comparator Or Baseline | 5-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole (CAS 2034421-35-5); calculated logP ≈ 3.3 |
| Quantified Difference | ΔlogP ≈ -0.5 |
| Conditions | In silico prediction using consensus logP algorithm (ALOGPS 2.1) |
Why This Matters
A lower logP is generally associated with better developability profiles, making the target compound a more attractive starting point for lead optimization programs where solubility and off-target promiscuity are critical concerns.
- [1] Tetko, I. V., et al. (2005). Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design, 19, 453-463. ALOGPS 2.1 online logP prediction. View Source
